

Definitive Guide to delta23-FK-506 Reference Material: Certification & Analytical Application

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Compound of Interest

Compound Name: *delta23-FK-506*

CAS No.: 104987-16-8

Cat. No.: B1147500

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Executive Summary

In the rigorous landscape of macrolide immunosuppressant analysis, the quantification of **delta23-FK-506** (Tacrolimus EP Impurity I; 23,24-anhydro tacrolimus) is a critical quality attribute.^{[1][2][3]} As a primary dehydration product of Tacrolimus (FK-506), its structural similarity to the parent molecule presents significant separation challenges.^{[1][2]}

This guide objectively compares ISO 17034 Certified Reference Materials (CRMs) against standard "Research Grade" alternatives. It establishes why the use of a CRM is not merely a regulatory box-ticking exercise but a fundamental requirement for scientific integrity in impurity profiling, particularly under ICH Q3A/B guidelines.

Part 1: The Analyte – delta23-FK-506^{[1][2][3]}

delta23-FK-506 is formed via the dehydration of the hydroxyl group at the C-23 position of the Tacrolimus macrocycle.^{[1][2][3]} This transformation typically occurs under acidic conditions or thermal stress, introducing a double bond that alters the molecule's conformation and hydrophobicity.

- Chemical Name: 23,24-anhydro tacrolimus^{[1][2][3]}
- CAS Number: 104987-16-8^{[1][2][3]}

- Molecular Formula: C₄₄H₆₇NO₁₁[1][2]
- Criticality: Listed in the European Pharmacopoeia (EP) and USP as a specified impurity.

Part 2: Comparative Analysis – CRM vs. Research Grade[1][2]

The distinction between a Certified Reference Material (CRM) and a research-grade standard is the difference between knowing a value and assuming one. The following table contrasts the technical specifications of **delta23-FK-506** standards available on the market.

Table 1: Technical Specification Comparison

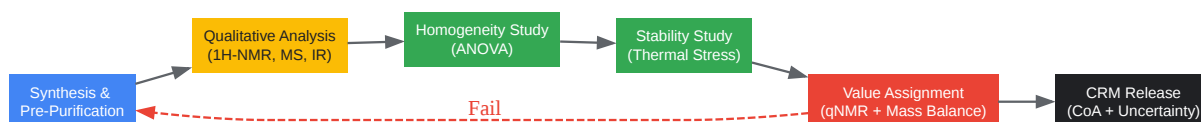
Feature	ISO 17034 Certified Reference Material (CRM)	Research Grade / Analytical Standard	Impact on Data
Purity Assignment	Mass Balance & qNMR (Traceable to SI)	HPLC Area % only	Area % ignores water, solvents, and inorganic salts, leading to overestimation of purity (often by 2-5%). [1][2][3]
Uncertainty Budget	Explicitly stated (e.g., 98.5% ± 0.4% k=2)	Not provided	Without uncertainty, risk assessment for impurity limits is statistically impossible.[1][2]
Homogeneity	Tested between-bottle and within-bottle	Assumed	Inconsistent vials can cause batch-to-batch QC failures.[1][2][3]
Stability	Long-term (shelf-life) and Short-term (transport) verified	Unknown / "Use immediately"	Risk of degradation during shipping yielding false calibration curves.[1][2][3]
Water Content	Measured via Karl Fischer (KF) and subtracted	Ignored	Macrolides are hygroscopic; ignoring water inflates the apparent potency.
Regulatory Acceptance	Accepted for GMP/GLP release testing	Rejected for final release testing	Use of non-CRM requires extensive in-house characterization (costly).[1][2][3]

Part 3: The Science of Certification (ISO 17034)

To certify **delta23-FK-506**, we employ a dual-validation approach. Relying solely on chromatography is insufficient due to the lack of a universal response factor. We utilize Quantitative NMR (qNMR) as the primary ratio method, cross-validated by the Mass Balance approach.^{[4][5]}

The Certification Workflow

The following diagram illustrates the rigorous lifecycle of an ISO 17034 CRM, ensuring every vial is identical and stable.



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Figure 1: ISO 17034 Certification Lifecycle for **delta23-FK-506**.

Value Assignment: qNMR vs. Mass Balance

For complex macrolides like **delta23-FK-506**, we determine the certified purity () using two independent methods to eliminate bias.

Method A: Mass Balance (The Subtraction Method)

^{[1][2][3]}

- : Chromatographic impurities (HPLC-UV/MS).
- : Residual solvents (GC-HS) and Water (Karl Fischer).^{[1][2][3]}
- : Residue on ignition (ROI).^{[1][2]}

Method B: 1H-qNMR (The Direct Method)

We use an internal standard (e.g., Maleic Acid or Benzoic Acid) traceable to NIST SRM.^{[1][2]} The purity is calculated directly from proton integration ratios, independent of the molecule's

UV absorption.

- Why it matters: **delta23-FK-506** has a different UV extinction coefficient than Tacrolimus due to the conjugated double bond system.^{[1][2][3]} Using Tacrolimus as a surrogate standard without a correction factor yields erroneous data. qNMR bypasses this issue entirely.

Part 4: Experimental Protocol – Using the CRM

Objective: Accurate quantification of **delta23-FK-506** in a Tacrolimus drug substance sample.

Prerequisites:

- Instrument: UHPLC with DAD or MS detection.
- Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 μm).^{[1][2]}
- Mobile Phase: Ammonium Formate / Acetonitrile gradient.

Standard Preparation (Self-Validating Step)

- Equilibration: Allow the **delta23-FK-506** CRM vial to reach room temperature (20-25°C) to prevent water condensation.
- Weighing: Weigh approximately 2.0 mg of CRM into a low-actinic volumetric flask. Record weight to 0.001 mg (

).^{[1][2]}
 - Validation Check: Ensure the balance stability is <0.002 mg.
- Dissolution: Dissolve in Acetonitrile. Sonicate for 2 minutes. Dilute to volume (

).^{[1][2]}
- Calculation of Stock Concentration (

):

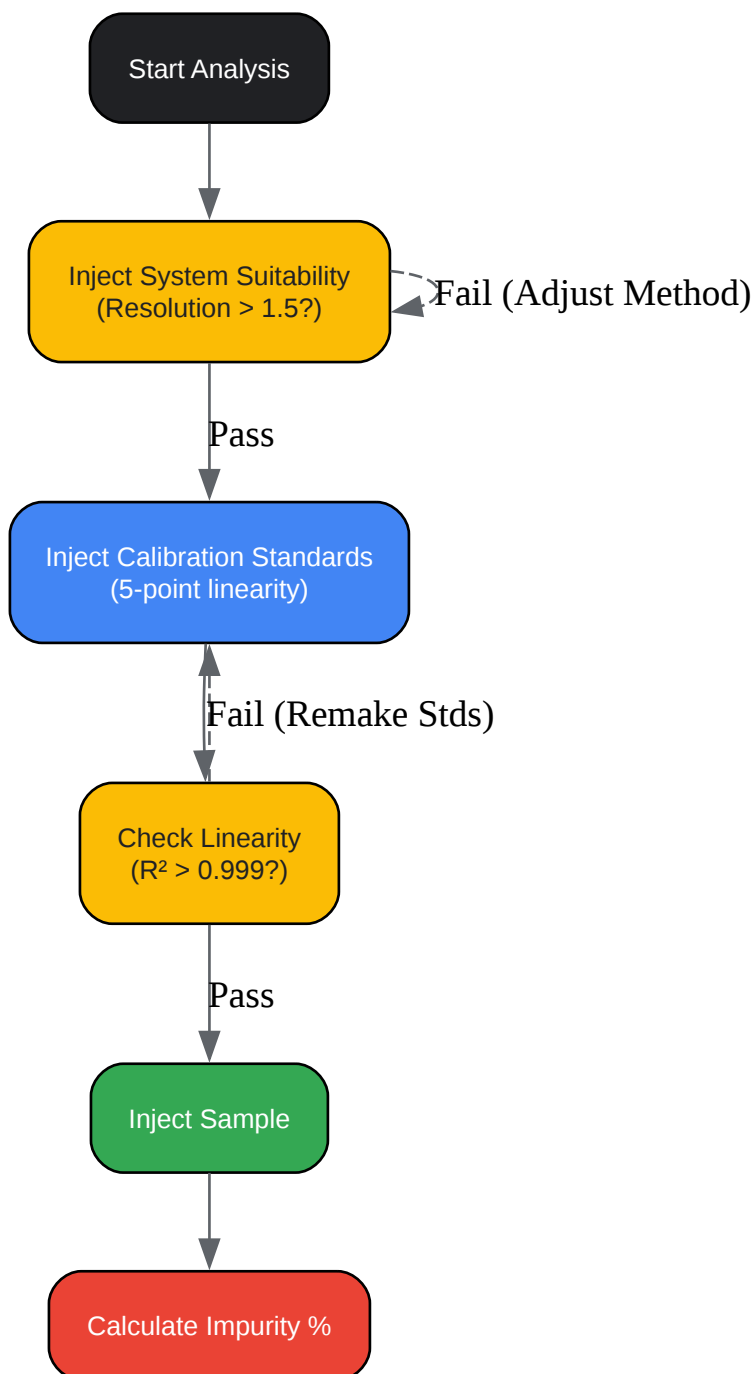
^{[1][2]}

- Note: You MUST use

(Certified Purity) from the CoA, not "100%".

Analytical Workflow

The following diagram details the decision logic for quantifying the impurity.



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Figure 2: Routine Analysis Workflow for Impurity Quantification.

Calculation (External Standard Method)

[1][2][3]

- : Peak area of **delta23-FK-506** in the sample.[1][2][3]
- : Peak area of **delta23-FK-506** in the standard.[1][2][3]
- : Concentration of the CRM standard (corrected for purity).
- : Concentration of the drug substance.[6][7]

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